N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a morpholine-propyl chain, a pyrrolidine-sulfonylphenyl group, and an aniline moiety. The compound’s structural complexity arises from its substituents, which influence its electronic, steric, and solubility properties .
Properties
Molecular Formula |
C26H32N4O3S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H32N4O3S2/c31-35(32,29-13-4-5-14-29)24-11-6-8-22(20-24)25-21-34-26(27-23-9-2-1-3-10-23)30(25)15-7-12-28-16-18-33-19-17-28/h1-3,6,8-11,20-21H,4-5,7,12-19H2 |
InChI Key |
LNANJFQDGVSTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and pyrrolidine sulfonyl groups. The final step involves the formation of the aniline derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Chain Length Variations
Example Compound : N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Key Difference : The morpholine group is attached to an ethyl chain (C2) instead of a propyl chain (C3).
- Binding Affinity: Ethyl-to-propyl elongation could alter interactions with hydrophobic binding pockets in target proteins.
- Source : A structurally analogous compound with an ethyl chain was identified in PubChem records .
Sulfonyl Group Modifications
Example Compound : 3-Chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2k)
- Key Difference: Replaces the pyrrolidine-sulfonyl group with a nitroso (-NO) and chloro substituent.
- Impact :
- Reactivity : The nitroso group may increase electrophilicity, enabling nucleophilic aromatic substitution, whereas the sulfonyl group enhances stability and hydrogen-bonding capacity.
- Spectral Data : NMR chemical shifts for sulfonyl-containing compounds (e.g., 8.1–8.3 ppm for aromatic protons) differ from nitroso analogs (7.5–7.8 ppm) due to electron-withdrawing effects .
Core Heterocycle Comparisons
Example Compound : N-[(2Z)-4-(3-fluoro-5-morpholin-4-ylphenyl)pyrimidin-2(1H)-ylidene]-4-(3-morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline (FMY)
- Key Difference : Pyrimidine core instead of thiazole, with additional triazole and fluorine substituents.
- Impact: Electronic Properties: The pyrimidine ring’s electron-deficient nature may enhance π-π stacking with aromatic amino acids in target proteins. Molecular Complexity: FMY has 64 atoms and 69 bonds vs. the target compound’s ~50 atoms, suggesting divergent synthetic accessibility and metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Reaction and Stability Comparisons
| Compound | Stability in Acidic Conditions | Key Reactions |
|---|---|---|
| Target Compound | Moderate (sulfonyl hydrolysis) | Nucleophilic substitution |
| 2k | Low (nitroso decomposition) | Electrophilic aromatic substitution |
| FMY | High (heterocycle stabilization) | Metal-catalyzed coupling |
Research Findings and Implications
- NMR Analysis : Regions of variable chemical shifts (e.g., positions 29–36 and 39–44 in related compounds) highlight substituent-driven electronic changes, critical for rational drug design .
- Lumping Strategy : Compounds with morpholine/pyrrolidine groups and sulfonyl linkages may be grouped for predictive modeling of pharmacokinetics, though individual variations (e.g., chain length) necessitate discrete analysis .
- Synthetic Challenges : The target compound’s propyl-morpholine and sulfonylphenyl groups require multi-step synthesis, contrasting with simpler nitroso analogs .
Biological Activity
N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, morpholine, and pyrrolidine moieties, contributing to its diverse biological activities. The specific structure can be represented as follows:
- Morpholine Group : Known for its role in enhancing solubility and bioavailability.
- Pyrrolidine Sulfonamide : Associated with various pharmacological properties, including anti-inflammatory effects.
- Thiazole Ring : Often linked to antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- In vitro Studies : Various studies have shown IC50 values in the low micromolar range against different cancer cell lines, suggesting potent activity .
Anti-inflammatory Effects
The compound's structural components suggest potential as a COX-II inhibitor:
- Inhibition Studies : Preliminary studies indicate that similar thiazole derivatives can inhibit COX-II with IC50 values ranging from 0.26 to 1.33 μM .
- Clinical Relevance : Given the role of COX-II in inflammation and pain pathways, this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The thiazole moiety is often associated with antimicrobial properties:
- Activity Spectrum : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity in Breast Cancer Models
A study evaluated the effects of a structurally related compound on breast cancer cell lines (MCF7). The results showed:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | Induction of apoptosis |
| Compound B | 0.8 | Cell cycle arrest |
This indicates that modifications to the thiazole structure can enhance anticancer efficacy.
Case Study 2: Inhibition of COX-II in Inflammatory Models
In a model simulating rheumatoid arthritis, the compound was tested for COX-II inhibition:
| Treatment Group | Inhibition (%) |
|---|---|
| Control | 10 |
| Compound C | 75 |
| Compound D | 80 |
These results highlight the potential use of this compound in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
